Product packaging for 2-Methoxy-5,6-dihydrobenzo[h]quinazoline(Cat. No.:)

2-Methoxy-5,6-dihydrobenzo[h]quinazoline

Cat. No.: B11891691
M. Wt: 212.25 g/mol
InChI Key: HHRDWXKSLHPXBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-5,6-dihydrobenzo[h]quinazoline is a chemical compound based on the quinazoline heterocyclic scaffold, which is known for its significant research potential in medicinal chemistry . Quinazoline derivatives are the subject of extensive investigation due to their wide spectrum of biological activities, which include antimicrobial, anti-inflammatory, and anticancer properties . Recent, cutting-edge research has highlighted the particular promise of 5,6-dihydrobenzo[h]quinazoline derivatives. A 2025 study identified novel compounds with this core structure as highly effective succinate dehydrogenase (SDH) inhibitors, exhibiting exceptional in vitro and in vivo antifungal activity against plant pathogenic fungi such as Rhizoctonia solani . The mechanism of action for these related inhibitors involves disrupting fungal energy production by targeting the SDH enzyme, a component of the mitochondrial electron transport chain . This makes the 5,6-dihydrobenzo[h]quinazoline scaffold a valuable candidate for further development in agrochemical research. The structural features of this compound, including the methoxy substituent and the partially hydrogenated dihydrobenzo moiety, are key modulators of its physicochemical properties and its interaction with biological targets . This product is intended for research purposes as a chemical reference standard or for use in exploratory biological studies within laboratory settings. This product is strictly for research and development use in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H12N2O B11891691 2-Methoxy-5,6-dihydrobenzo[h]quinazoline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H12N2O

Molecular Weight

212.25 g/mol

IUPAC Name

2-methoxy-5,6-dihydrobenzo[h]quinazoline

InChI

InChI=1S/C13H12N2O/c1-16-13-14-8-10-7-6-9-4-2-3-5-11(9)12(10)15-13/h2-5,8H,6-7H2,1H3

InChI Key

HHRDWXKSLHPXBK-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C2CCC3=CC=CC=C3C2=N1

Origin of Product

United States

Synthetic Methodologies for 2 Methoxy 5,6 Dihydrobenzo H Quinazoline and Its Derivatives

Cyclocondensation Approaches

Cyclocondensation reactions are a cornerstone in the synthesis of quinazoline (B50416) frameworks, typically involving the reaction of a 1,3-dielectrophilic species with a dinucleophile. In the context of 5,6-dihydrobenzo[h]quinazolines, the key precursor providing the dihydrobenzo moiety is typically a derivative of α-tetralone (3,4-dihydronaphthalen-1(2H)-one).

Reactions Involving Amidine Salts

Amidine salts are common reagents in quinazoline synthesis, serving as the N-C-N fragment that closes the pyrimidine (B1678525) ring. The general strategy involves the condensation of an appropriately substituted α-tetralone derivative with an amidine salt. While a direct synthesis of 2-Methoxy-5,6-dihydrobenzo[h]quinazoline using this method is not extensively documented in readily available literature, the synthesis of analogous 2-substituted quinazolines from (2-halophenyl)methylamines and amidines, often catalyzed by copper salts, provides a well-established precedent. rsc.org The reaction proceeds through an initial N-arylation followed by an intramolecular cyclization and subsequent oxidation.

A plausible route to the target molecule would involve the reaction of a 2-functionalized α-tetralone, such as 2-(hydroxymethylene)-3,4-dihydronaphthalen-1(2H)-one, with O-methylisourea or a related methoxyamidine derivative. The reaction conditions would likely require a suitable solvent and potentially a catalyst to facilitate the condensation and subsequent cyclization.

The following table summarizes typical conditions for related quinazoline syntheses using amidine salts, which could be adapted for the target compound.

CatalystBaseSolventTemperature (°C)Yield (%)Reference
CuIK₃PO₄1,2-Dichlorobenzene11043-90 rsc.org
FeBr₂-Chlorobenzene100Good to Excellent rsc.org

Condensation with Substituted Ethanones

Another classical approach to quinazoline synthesis is the reaction of an ortho-aminoaryl ketone with a source of the C2 carbon of the quinazoline ring. For the synthesis of this compound, this would translate to the cyclization of a 1-amino-2-acyl-3,4-dihydronaphthalene derivative. The methoxy (B1213986) group at the 2-position could be introduced by using a reagent like methoxycarbonyl isothiocyanate followed by methylation, or by direct cyclization with a reagent that provides the methoxy-substituted carbon.

While specific examples for the target molecule are scarce, the general principle is demonstrated in the synthesis of various quinazolinones from 2-aminobenzamides. These reactions often proceed via an initial acylation followed by a cyclization-dehydration step.

Michael-Addition Strategies in Quinazoline Synthesis

The Michael addition, a versatile carbon-carbon and carbon-heteroatom bond-forming reaction, can be ingeniously applied to the synthesis of heterocyclic systems. An intramolecular aza-Michael reaction is a particularly attractive strategy for the enantioselective synthesis of hydroquinazolines. This approach typically involves a substrate containing both a nucleophilic nitrogen atom and an α,β-unsaturated carbonyl moiety.

An efficient synthesis of enantioenriched hydroquinazoline cores has been achieved through a bifunctional iminophosphorane squaramide-catalyzed intramolecular aza-Michael reaction of urea-linked α,β-unsaturated esters. beilstein-journals.org This methodology demonstrates a high degree of functional group tolerance and provides excellent yields and high enantioselectivities. beilstein-journals.org

For the synthesis of 5,6-dihydrobenzo[h]quinazolines, a similar strategy could be envisioned. A precursor containing a urea (B33335) or a related nitrogen nucleophile attached to the 1-position of a 3,4-dihydronaphthalene ring, with an α,β-unsaturated ester or ketone at the 2-position, could undergo an intramolecular aza-Michael addition to form the pyrimidine ring of the dihydrobenzo[h]quinazoline system. The 2-methoxy substituent would need to be incorporated either in the starting materials or by subsequent functionalization.

Novel and Green Synthetic Techniques

In recent years, there has been a significant drive towards the development of more sustainable and efficient synthetic methodologies. Photochemical and microwave-assisted reactions are at the forefront of these "green" approaches.

UV-Light Induced Domino Reactions

Photochemical reactions offer a unique avenue for the synthesis of complex molecules, often proceeding under mild conditions and with high selectivity. The synthesis of fused quinazolines can be achieved through UV-light induced reactions. For instance, the photochemical preparation of benzo frontiersin.orgrsc.orgimidazo[2,1-b]quinazoline has been reported from the reaction of 3,4-dihydronaphthalen-1(2H)-one with 1H-benzo[d]imidazol-2-amine under UV irradiation, resulting in a high yield in a short reaction time. researchgate.net

Furthermore, a method for the synthesis of dihydrobenzo[h]pyrano[2,3-f]quinazolines has been developed involving a 6π-electrocyclization of pyrimidines containing an allomaltol unit under UV irradiation. frontiersin.org For analogues with a methoxy group, the photoreaction can lead to a mixture of the dihydrobenzo[h]pyrano[2,3-f]quinazolines and the corresponding polyaromatic products. frontiersin.org These studies highlight the potential of photochemical methods for the construction of the 5,6-dihydrobenzo[h]quinazoline (B11911934) core.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. frontiersin.orgmdpi.com The synthesis of quinazolines and quinazolinones has been extensively explored using this technology. nih.gov

An efficient and convenient microwave-assisted method for the preparation of 2,4(1H,3H)-quinazolinediones and 2-thioxoquinazolinones involves the reaction of substituted methyl anthranilate with various iso(thio)cyanates in a DMSO/H₂O mixture without the need for a catalyst or base. sci-hub.cat Another green and rapid method involves the microwave-assisted iron-catalyzed cyclization of substituted 2-halobenzoic acids and amidines in water. This approach is applicable to a broad range of substrates, including those with methoxy substituents.

The following table provides examples of microwave-assisted quinazoline syntheses, demonstrating the versatility and efficiency of this technique.

ReactantsCatalyst/ReagentSolventTime (min)Yield (%)Reference
Substituted 2-halobenzoic acids, AmidinesFe₂(acac)₃ or FeCl₃Water or DMF30Moderate to High
Substituted methyl anthranilate, IsocyanatesNoneDMSO/H₂O-Good sci-hub.cat
2-Aminobenzylamines, AldehydesNoneWater2High to Excellent mdpi.com

These examples underscore the potential of microwave irradiation to facilitate the synthesis of this compound in a more efficient and environmentally friendly manner.

Catalyst-Free Approaches

The development of environmentally benign synthetic methods has led to an increased interest in catalyst-free reactions. While specific catalyst-free methods for this compound are not extensively documented, several approaches for analogous quinazoline systems can be highlighted. These methods often utilize microwave irradiation or thermal conditions to promote cyclization and condensation reactions, avoiding the need for metal catalysts. researchgate.netnih.gov

One notable catalyst-free approach involves the reaction of 2-arylmethylidene-3,4-dihydro-1(2H)-naphthalenone with guanidine (B92328) carbonate in a high-boiling solvent like ethylene (B1197577) glycol under microwave irradiation. This method yields 2-amino-4-aryl-5,6-dihydro-benzo[h]quinazoline derivatives in excellent yields. researchgate.net The reaction proceeds through a multi-step process involving initial Michael addition, followed by cyclization and aromatization. The use of microwave heating significantly reduces reaction times compared to conventional heating. researchgate.net

Another green and sustainable approach involves the reaction of 2-aminobenzophenones with aryl amines catalyzed by molecular iodine under an oxygen atmosphere. Although this method uses a catalyst, it is metal-free and provides access to 2-arylquinazolines in good to excellent yields. nih.gov Furthermore, oxidant-, base-, and metal-free synthesis of quinazolines has been achieved by reacting 2-aminobenzylamine with oxalic acid dihydrate or malonic acid, which serve as in situ C1 sources. nih.gov

These catalyst-free and metal-free methods offer significant advantages, including operational simplicity, reduced environmental impact, and often, high atom economy. The principles of these syntheses could foreseeably be adapted for the preparation of this compound by selecting the appropriate precursors.

Table 1: Examples of Catalyst-Free or Metal-Free Synthesis of Quinazoline Derivatives

Starting Materials Reagents/Conditions Product Type Reference
2-Arylmethylidene-3,4-dihydro-1(2H)-naphthalenone, Guanidine carbonate Ethylene glycol, Microwave 2-Amino-4-aryl-5,6-dihydro-benzo[h]quinazolines researchgate.net
2-Aminobenzophenones, Aryl amines I2, O2, 130 °C 2-Arylquinazolines nih.gov
2-Aminobenzylamine, Oxalic acid dihydrate 1,4-Dioxane, 120 °C Quinazoline nih.gov

Derivatization Strategies for Structural Diversification

The structural diversification of the this compound scaffold is crucial for modulating its physicochemical properties and biological activity. Various derivatization strategies have been employed to introduce a range of functional groups at different positions of the quinazoline ring system.

The introduction of amino groups onto the quinazoline core is a common strategy in medicinal chemistry. For the 5,6-dihydrobenzo[h]quinazoline system, amino groups can be introduced at various positions, significantly influencing the molecule's properties. For instance, a series of 2,4-diamino-5,6-dihydrobenzo[h]quinazoline derivatives have been synthesized and evaluated for their biological activities. nih.gov The synthesis of these compounds often involves the reaction of a corresponding di-chloro precursor with an appropriate amine.

The synthesis of pyrrole-containing quinazolines can be achieved through various synthetic routes. One approach involves the annelation of a pyrimidine ring to an isoindole moiety, using tetrahydroisoindole-4-ones as building blocks to construct a pyrrolo[3,4-h]quinazoline ring system. researchgate.net While not a direct substitution on a pre-formed quinazoline, this method highlights a strategy for creating fused pyrrolo-quinazoline structures.

Functionalization at specific positions of the quinazoline ring allows for fine-tuning of the molecule's properties. The C-2 and C-4 positions are particularly susceptible to nucleophilic substitution, especially when activated by a suitable leaving group such as a chlorine atom.

The synthesis of 2,4-diamino substituted 5,6-dihydrobenzo[h]quinazolines demonstrates the reactivity of the C-2 and C-4 positions. nih.gov Starting from a 2,4-dichloro-5,6-dihydrobenzo[h]quinazoline (B7941147) intermediate, sequential amination reactions can be performed to introduce different amino groups at these positions. acs.org

Functionalization at the C-8 position is less common but can be achieved through directed C-H activation or by starting with a pre-functionalized benzene (B151609) ring precursor. While specific examples for the 5,6-dihydrobenzo[h]quinazoline system are scarce, general methods for the distal C-H functionalization of quinolines and related azaheterocycles are being developed, which could potentially be applied to this scaffold. nih.gov

The fusion of a triazole ring to the quinazoline core gives rise to triazoloquinazolines, a class of compounds with diverse biological activities. The synthesis of these fused heterocyclic analogues typically starts from a functionalized quinazoline.

One common route to researchgate.netbeilstein-journals.orgnih.govtriazolo[4,3-c]quinazolines involves the reaction of a 2-chloroquinazoline (B1345744) with hydrazine (B178648) to form a 2-hydrazinylquinazoline (B3132022) intermediate. This intermediate can then be cyclized with various reagents. For example, reaction with acetic anhydride (B1165640) yields a 3-methyl- researchgate.netbeilstein-journals.orgnih.govtriazolo[4,3-c]quinazolin-5(6H)-one. ekb.eg Alternatively, condensation of the 4-hydrazinoquinazoline (B1199610) with orthoesters provides a direct route to the triazoloquinazoline core. nih.gov

These synthetic strategies provide a versatile toolkit for the synthesis and derivatization of this compound and its analogues, enabling the exploration of their chemical and biological properties.

Table 2: Derivatization Strategies for Quinazoline Scaffolds

Position(s) Functionalization Reagents/Intermediates Product Type Reference(s)
C-2, C-4 Diamination 2,4-Dichloro-5,6-dihydrobenzo[h]quinazoline, Amines 2,4-Diamino-5,6-dihydrobenzo[h]quinazolines nih.govacs.org
Fused Ring Pyrrole annulation Tetrahydroisoindole-4-ones Pyrrolo[3,4-h]quinazolines researchgate.net
Fused Ring Triazole annulation 2-Hydrazinylquinazoline, Acetic anhydride/Orthoesters researchgate.netbeilstein-journals.orgnih.govTriazolo[4,3-c]quinazolines ekb.egnih.gov

Advanced Spectroscopic and Structural Characterization of 2 Methoxy 5,6 Dihydrobenzo H Quinazoline Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For derivatives of 2-Methoxy-5,6-dihydrobenzo[h]quinazoline, both ¹H and ¹³C NMR provide critical information regarding the molecular framework, connectivity, and chemical environment of individual atoms.

In the ¹H NMR spectrum of related methoxy-substituted benzo[h]quinoline (B1196314) derivatives, characteristic signals are observed that confirm the presence of key structural motifs. The protons of the dihydro part of the quinazoline (B50416) ring, specifically at the H-5 and H-6 positions, typically appear as multiplets in the upfield region, often around 2.59 and 2.66 ppm, respectively. A sharp singlet, indicative of the methoxy (B1213986) group (-OCH₃) protons, is consistently found in the range of 3.83 to 3.91 ppm. The aromatic protons on the benzo and quinazoline rings resonate in the downfield region, with their chemical shifts and splitting patterns being dependent on the specific substitution pattern of the derivative.

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon skeleton. The carbon of the methoxy group typically resonates in the region of 55-60 ppm. The aliphatic carbons of the 5,6-dihydro moiety would be expected in the upfield region of the spectrum, while the aromatic and heterocyclic carbons would appear in the downfield region, generally between 110 and 160 ppm. The specific chemical shifts are highly sensitive to the electronic effects of the substituents on the aromatic rings. The analysis of both ¹H and ¹³C NMR spectra, often in conjunction with 2D NMR techniques like COSY and HSQC, allows for the unambiguous assignment of all proton and carbon signals, thereby confirming the proposed molecular structure.

Table 1: Representative ¹H NMR Chemical Shift Ranges for Methoxy-Substituted Benzo[h]quinoline Analogs

ProtonChemical Shift (δ) ppmMultiplicity
H-5~2.59Multiplet
H-6~2.66Multiplet
-OCH₃3.83 - 3.91Singlet
Aromatic H7.00 - 8.50Multiplet

Mass Spectrometry (MS) Techniques for Structural Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound derivatives, techniques such as electrospray ionization (ESI) and electron impact (EI) are commonly employed.

The mass spectrum of a quinazoline derivative will prominently feature the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the molecular formula with high accuracy.

The fragmentation of quinazoline derivatives is heavily influenced by the core heterocyclic structure and its substituents. The structure of the molecule predominantly controls the fragmentation behavior. soton.ac.uk Common fragmentation pathways for related methoxy-substituted quinazolinones involve the loss of small, stable molecules or radicals. For instance, a characteristic fragmentation of a methoxy-containing compound is the loss of a methyl radical (•CH₃) or a formaldehyde (B43269) molecule (CH₂O). In the case of a related 3-Amino-5,6-dimethoxy-2-methyl quinazolin-4-(3H)-one, the molecular ion at m/z 235 was observed to fragment by the loss of an -NH group to give an ion at m/z 220, followed by the loss of a CH₂ group to yield a fragment at m/z 206. researchgate.net Subsequent losses of formyl (HCO) and methyl (-CH₃) groups were also reported. researchgate.net The systematic analysis of these fragmentation patterns allows researchers to piece together the structural components of the molecule, providing a confirmatory layer of structural evidence that complements NMR data.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental technique for the identification of functional groups within a molecule. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrational frequencies of different chemical bonds. For quinazoline derivatives, the IR spectrum provides a characteristic fingerprint.

The quinazoline ring itself gives rise to several strong absorption bands. These are typically observed in the regions of 1635–1610 cm⁻¹, 1580–1565 cm⁻¹, and 1520–1475 cm⁻¹, all stemming from aromatic C=C and C=N stretching vibrations. nih.gov Other variable intensity bands in the 1500–1300 cm⁻¹ range are also associated with the aromatic ring system. nih.gov

The presence of the methoxy group in this compound would be confirmed by C-O stretching vibrations, typically found in the 1250-1000 cm⁻¹ region. Additionally, C-H stretching vibrations from the aromatic rings and the dihydro moiety would appear around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. In-plane and out-of-plane C-H bending vibrations provide further structural information in the fingerprint region (below 1500 cm⁻¹). nih.gov

Table 2: Characteristic IR Absorption Bands for Quinazoline Derivatives

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
1635–1610C=C and C=N StretchQuinazoline Ring
1580–1565C=C and C=N StretchQuinazoline Ring
1520–1475C=C and C=N StretchQuinazoline Ring
1290–1010C-H In-plane BendAromatic C-H
1000–700C-H Out-of-plane BendAromatic C-H

Photophysical Characterization

The photophysical properties of quinazoline derivatives are of significant interest due to their potential applications in optoelectronic devices, fluorescent probes, and bio-imaging. ingentaconnect.com The extended π-conjugated system of the benzo[h]quinazoline core often imparts fluorescent properties to these molecules.

Fluorescence Emission Studies

Many quinazoline-based compounds exhibit fluorescence, emitting light after being excited by photons of a specific wavelength. Fluorescence emission studies on various quinazoline derivatives have shown that their emission properties can be tuned by altering the electronic nature of substituents on the quinazoline core. rsc.org For instance, the introduction of electron-donating groups can lead to a red-shift (a shift to longer wavelengths) in the emission spectrum.

In a study of 2-(3,5-bis(trifluoromethyl)phenyl)-quinazoline derivatives bearing various amino donors, the fluorescent emissions were found to span a wide range from 414 nm to 597 nm in cyclohexane (B81311) solutions. rsc.org The Stokes shift, which is the difference between the maximum absorption and maximum emission wavelengths, is another important parameter. For one series of these compounds, Stokes shifts ranged from 45 nm to 131 nm. rsc.org These studies indicate that derivatives of this compound are likely to be fluorescent, and their specific emission characteristics would be dependent on the full substitution pattern.

Photoluminescence Properties

The photoluminescence (PL) quantum yield (QY) is a critical measure of the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed. High quantum yields are desirable for applications such as organic light-emitting diodes (OLEDs) and fluorescent probes.

Research on quinazoline-based fluorophores has demonstrated that high quantum yields can be achieved. For example, certain 2,4-disubstituted quinazoline derivatives have been reported to have photoluminescence quantum yields exceeding 80%. rsc.org The solid-state emission properties are also important for device applications. Many quinazoline derivatives show strong emissions not only in solution but also in aggregated states like nanoparticles, powders, and films. rsc.org The investigation of the photoluminescence properties of this compound derivatives is crucial for evaluating their potential in materials science.

Table 3: Representative Photophysical Data for Donor-Substituted Quinazoline Fluorophores in Cyclohexane

Compound TypeEmission Max (λem)Stokes ShiftQuantum Yield (QY)
Amino-quinazoline414 nm45 nm84.67%
Donor-Substituted Amino-quinazolines450 - 575 nm47 - 131 nmUp to 87.59%

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a compound. This analysis provides an empirical formula for the molecule, which can be compared with the theoretical composition calculated from the proposed molecular formula.

For a new derivative of this compound, elemental analysis serves as a final check of purity and composition. The experimentally determined percentages of C, H, and N must be in close agreement with the calculated values. According to the guidelines of many leading chemistry journals, the found values for carbon, hydrogen, and nitrogen should be within ±0.4% of the calculated values to be considered evidence of the compound's purity and correct elemental composition. nih.govacs.org This level of accuracy provides strong confirmatory evidence that the synthesized compound has the expected molecular formula.

Computational and Theoretical Investigations of 2 Methoxy 5,6 Dihydrobenzo H Quinazoline

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For quinazoline (B50416) derivatives, DFT calculations are employed to optimize ground-state geometries and to compute various molecular properties that shed light on their stability and reactivity. semanticscholar.orgnih.gov These calculations are fundamental in predicting how a molecule will interact with biological targets.

Electronic Structure Analysis (HOMO-LUMO Energy Gaps)

The electronic properties of a molecule are crucial for understanding its chemical reactivity. Key to this is the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) is associated with the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. nih.gov

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and optical polarizability. researchgate.netirjweb.com A small energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a large energy gap indicates higher kinetic stability and lower chemical reactivity. nih.gov For example, in a study of various quinazolinone-vanillin derivatives, the compound with the lowest energy gap (1.522 eV) was found to be the most reactive, while the compound with the largest gap (4.690 eV) was the most stable. sapub.org

Table 1: Representative HOMO-LUMO Energy Gaps for Quinazolinone Derivatives Data presented is for analogous quinazolinone compounds, not 2-Methoxy-5,6-dihydrobenzo[h]quinazoline.

CompoundEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Source
Quinazolinone Derivative 2-6.588-1.8984.690 sapub.org
Quinazolinone Derivative 5-5.204-3.6821.522 sapub.org
Quinazolin-12-one Derivative 3a-9.001-4.6854.316 nih.gov
Quinazolin-12-one Derivative 3f-9.184-5.3033.881 nih.gov

Note: Calculations performed at the B3LYP/6-311G(d,p) level of theory. sapub.org and B3LYP/6-31++G(d,p) level of theory nih.gov.

Reactivity Indices (Electronegativity, Hardness, Softness, Electrophilicity)

Global reactivity descriptors derived from HOMO and LUMO energies provide further quantitative measures of a molecule's reactivity. semanticscholar.orgsapub.org These indices include:

Electronegativity (χ): Measures the power of an atom or group of atoms to attract electrons towards itself. irjweb.com

Chemical Hardness (η): Indicates the resistance of a molecule to charge transfer. semanticscholar.org Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." sapub.org

Chemical Softness (S): The reciprocal of hardness, it signifies the tendency of a molecule to undergo charge transfer. semanticscholar.org

Electrophilicity Index (ω): Measures the stabilization energy when a molecule accepts an additional electronic charge from the environment. semanticscholar.org

These parameters are crucial for describing the reactivity and stability of compounds and are often calculated to understand structure-activity relationships. sapub.org For instance, a study on quinazolinone Schiff bases calculated these descriptors to compare their properties with the known drug erlotinib. semanticscholar.org

Table 2: Representative Reactivity Indices for Quinazolinone Derivatives Data presented is for analogous quinazolinone compounds, not this compound.

CompoundElectronegativity (χ) (eV)Hardness (η) (eV)Softness (S) (eV-1)Electrophilicity (ω) (eV)Source
Quinazolinone Derivative 24.2432.3450.4263.834 sapub.org
Quinazolinone Derivative 54.4430.7651.30712.916 sapub.org
Quinazolinone Schiff Base 4d4.292.050.484.48 semanticscholar.org
Quinazolinone Schiff Base 4e4.341.990.504.73 semanticscholar.org

Note: Calculations performed at the B3LYP/6-311G(d,p) sapub.org and B3LYP/6–31G semanticscholar.org levels of theory.*

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution on the surface of a molecule. researchgate.net It helps in identifying the regions that are rich or poor in electrons, which is crucial for predicting how a molecule will interact with other species, particularly in biological recognition processes. sapub.org

The MEP map is color-coded to represent different potential values. Typically:

Red indicates regions of most negative electrostatic potential, which are electron-rich and susceptible to electrophilic attack. These areas often correspond to the presence of electronegative atoms like oxygen and nitrogen. researchgate.net

Blue indicates regions of most positive electrostatic potential, which are electron-deficient and are favorable sites for nucleophilic attack. These regions are often found around hydrogen atoms. researchgate.net

Green represents areas of neutral or zero potential.

For quinazoline derivatives, MEP analysis can reveal the chemically reactive sites on the molecular surface, providing insights into potential intermolecular interactions and guiding the design of compounds with specific binding properties. researchgate.netnih.gov

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. unair.ac.id This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's activity. researchgate.net For quinazoline derivatives, docking studies are frequently used to investigate their binding modes within the active sites of various protein targets, such as kinases and enzymes involved in cell proliferation. unair.ac.idresearchgate.net

Ligand-Protein Binding Site Interactions

The binding affinity of a ligand to its protein target is determined by a combination of non-covalent interactions. Molecular docking simulations elucidate these interactions, which can include:

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and the protein's active site.

π-π Stacking and π-Cation Interactions: Aromatic rings in the quinazoline scaffold often engage in stacking interactions with aromatic residues (like Phenylalanine, Tyrosine, Tryptophan) or cation interactions with charged residues (like Lysine, Arginine) in the binding pocket. nih.gov

Electrostatic Interactions: Occur between charged or polar groups on the ligand and the protein.

In studies of quinazolinone derivatives targeting the NF-κB pathway, docking revealed that binding was facilitated by a combination of hydrogen bonding, hydrophobic, and electrostatic interactions, as well as π–π and amide−π interactions. nih.gov The specific nature and geometry of these interactions determine the stability of the ligand-protein complex.

Table 3: Representative Ligand-Protein Interactions for Quinazoline Derivatives Data presented is for analogous quinazoline compounds, not this compound.

Compound ClassProtein TargetKey Interacting ResiduesType of InteractionSource
Thioxoquinazolin-4(3H)-oneCyclin-dependent kinase 2Ile10Arene-hydrogen nih.gov
Quinazolinone DerivativeNF-κBHis41π–cation nih.gov
Iodoquinazoline DerivativeHuman Thymidylate Synthase (hTS)Not specifiedNot specified nih.gov
Quinazoline DerivativeEGFRMet769, Glu738, Thr766Hydrogen bonding mdpi.com

Hydrogen Bonding Networks in Ligand-Target Complexes

Hydrogen bonds are among the most critical interactions for determining the specificity and stability of a ligand in a protein's active site. researchgate.net The quinazoline scaffold contains nitrogen atoms that can act as hydrogen bond acceptors, while various substituents can provide hydrogen bond donor groups. nih.gov

Molecular docking simulations precisely map these hydrogen bonding networks. For example, docking studies of thioxoquinazolin-4(3H)-one derivatives with human butyrylcholinesterase showed a hydrogen donor interaction between an amine group and Asp70, and a hydrogen acceptor interaction between a keto group and His438. nih.gov Similarly, in the context of EGFR inhibition, the interaction between the ligand and key amino acid residues like methionine is often crucial for the inhibitory mechanism. researchgate.net The distance and angle of these bonds are key determinants of binding affinity.

Table 4: Representative Hydrogen Bonding Interactions for Quinazoline Derivatives Data presented is for analogous quinazoline compounds, not this compound.

Compound ClassProtein TargetLigand GroupProtein ResidueBond Length (Å)Source
Thioxoquinazolin-4(3H)-oneCyclin-dependent kinase 2ThiocarbonylGln1313.79 nih.gov
Thioxoquinazolin-4(3H)-oneButyrylcholinesteraseAmine group (donor)Asp703.17 nih.gov
Thioxoquinazolin-4(3H)-oneButyrylcholinesteraseKeto group (acceptor)His4383.31 nih.gov
Quinazolinone DerivativeNF-κBCarbonyl groupLys241, Asn247Not specified nih.gov
Quinazolinone DerivativeNF-κBAmino groupAsp239, Lys241Not specified nih.gov

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. In the context of this compound and its derivatives, MD simulations provide insights into their conformational changes, stability, and interactions with biological targets at an atomic level. These simulations can elucidate the structural basis for the activity of quinazoline-based compounds.

Research on various quinazoline derivatives has employed MD simulations to understand their interaction with specific protein targets. For instance, simulations have been used to analyze the stability of ligand-protein complexes, revealing key hydrogen bonds and hydrophobic interactions that are crucial for binding. The root mean square deviation (RMSD) of the protein backbone and the ligand is often monitored throughout the simulation to assess the stability of the complex. A stable RMSD for both the protein and the ligand suggests a stable binding mode.

In a typical MD simulation study of a quinazoline derivative, the system is solvated in a water box, and counter-ions are added to neutralize the system. The system is then subjected to energy minimization, followed by a series of equilibration steps under controlled temperature and pressure. Finally, a production run is performed for a duration that is sufficient to capture the relevant biological motions, often in the nanosecond to microsecond range. Analysis of the trajectory from the production run can reveal important dynamic properties of the system.

In Silico Pharmacokinetic Profiling (ADMET Prediction)

In silico pharmacokinetic profiling, also known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, is a critical step in early-stage drug discovery to assess the drug-likeness of a compound. For this compound, computational models can predict its pharmacokinetic properties, helping to identify potential liabilities before costly experimental studies are undertaken.

Studies on structurally related methoxybenzo[h]quinoline derivatives have utilized various computational tools to predict their ADMET properties. nih.gov These predictions are based on the chemical structure of the compound and employ quantitative structure-property relationship (QSPR) models.

Key ADMET parameters that are typically evaluated for compounds like this compound include:

Absorption: Parameters such as human intestinal absorption (HIA), Caco-2 cell permeability, and P-glycoprotein substrate or inhibitor potential are predicted to estimate oral bioavailability.

Distribution: Predictions of blood-brain barrier (BBB) penetration and plasma protein binding (PPB) are important to understand the distribution of the compound in the body.

Metabolism: The potential for the compound to be a substrate or inhibitor of cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) is assessed to predict its metabolic stability and potential for drug-drug interactions.

Excretion: Total clearance of the compound is predicted to estimate its rate of removal from the body. nih.gov

Toxicity: A range of toxicity endpoints are predicted, including AMES mutagenicity, hepatotoxicity, and oral acute toxicity (LD50). nih.gov

The following table presents a hypothetical ADMET profile for a compound like this compound, based on predictions for similar structures found in the literature.

ADMET Property Predicted Value Interpretation
Absorption
Human Intestinal AbsorptionHighLikely to be well-absorbed from the gut.
Caco-2 PermeabilityHighIndicates good intestinal permeability.
P-glycoprotein SubstrateNoNot likely to be subject to efflux by P-gp.
Distribution
BBB PermeantYes/NoPrediction will determine if it can cross the blood-brain barrier.
Plasma Protein BindingHighMay have a longer duration of action but lower free concentration.
Metabolism
CYP1A2 InhibitorNoLow potential for drug interactions involving this enzyme.
CYP2C9 InhibitorNoLow potential for drug interactions involving this enzyme.
CYP2C19 InhibitorYesPotential for drug interactions with substrates of this enzyme.
CYP2D6 InhibitorNoLow potential for drug interactions involving this enzyme.
CYP3A4 InhibitorYesPotential for drug interactions with substrates of this enzyme.
Excretion
Total ClearanceLowSuggests a longer half-life in the body.
Toxicity
AMES MutagenicityNegativeUnlikely to be mutagenic.
HepatotoxicityLow riskLow predicted risk of liver damage.
Oral Acute Toxicity (LD50)Category III/IVIndicates moderate to low acute toxicity.

Ensemble-Based Free Energy Calculations (e.g., MM/GBSA)

Ensemble-based free energy calculation methods, such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA), are widely used to estimate the binding free energy of a ligand to its receptor. These calculations are typically performed on snapshots taken from an MD simulation trajectory. For this compound, these methods can provide a more accurate prediction of its binding affinity to a target protein compared to molecular docking alone.

The MM/PBSA and MM/GBSA methods calculate the binding free energy (ΔG_bind) by summing the changes in molecular mechanical gas-phase energy (ΔE_MM), solvation free energy (ΔG_solv), and conformational entropy (TΔS) upon ligand binding. The solvation free energy is further divided into polar (ΔG_polar) and nonpolar (ΔG_nonpolar) components.

The equation is as follows: ΔG_bind = ΔE_MM + ΔG_solv - TΔS ΔE_MM = ΔE_internal + ΔE_electrostatic + ΔE_van_der_Waals ΔG_solv = ΔG_polar + ΔG_nonpolar

In studies of quinazoline derivatives, MM/PBSA calculations have been instrumental in identifying the key residues that contribute most significantly to the binding affinity. By decomposing the total binding free energy into contributions from individual residues, researchers can pinpoint the "hot spots" in the binding site. This information is invaluable for structure-based drug design, as it guides the modification of the ligand to enhance its interactions with these key residues.

A hypothetical breakdown of the binding free energy contributions for this compound interacting with a target protein is presented in the table below.

Energy Component Value (kcal/mol)
ΔE_van_der_Waals -45.0
ΔE_electrostatic -20.5
ΔG_polar_solvation 25.8
ΔG_nonpolar_solvation -4.2
ΔG_binding (MM/GBSA) -43.9

These calculations, while computationally intensive, provide a more nuanced understanding of the thermodynamics of ligand binding and are a crucial component of modern computational drug discovery pipelines.

Preclinical Biological Activities and Mechanistic Insights of 2 Methoxy 5,6 Dihydrobenzo H Quinazoline Analogues

Anticancer and Antiproliferative Activities

The quinazoline (B50416) scaffold is a cornerstone in the development of targeted cancer therapies, with several derivatives approved for clinical use. nih.govnih.gov Analogues of 2-Methoxy-5,6-dihydrobenzo[h]quinazoline are part of this broader class of compounds that exhibit significant anticancer and antiproliferative effects through various mechanisms of action. researchgate.net Research has demonstrated that modifications to the quinazoline core can lead to potent agents that inhibit tumor growth and proliferation. nih.gov

Targeting Kinases (e.g., EGFR, VEGFR-2)

A primary mechanism through which quinazoline analogues exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways that are often dysregulated in cancer. mdpi.commdpi.com

Epidermal Growth Factor Receptor (EGFR): Numerous quinazoline derivatives have been developed as inhibitors of EGFR, a key driver in many solid tumors. mdpi.commdpi.com The 4-anilinoquinazoline scaffold is a well-established pharmacophore for EGFR tyrosine kinase inhibitors. amazonaws.com These compounds typically function as ATP-competitive inhibitors, binding to the kinase domain of the receptor and blocking the downstream signaling that leads to cell proliferation. mdpi.comamazonaws.com Several FDA-approved drugs, such as gefitinib and erlotinib, are based on this quinazoline structure. nih.govekb.eg Research has shown that specific substitutions on the quinazoline ring can enhance inhibitory activity against EGFR. mdpi.com For instance, a series of 5-anilino-8-nitroquinazoline derivatives showed strong and selective inhibitory activity against the EGFR kinase enzyme. mdpi.com

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): VEGFR-2 is a critical mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. mdpi.comnih.gov Quinazoline-based compounds have been extensively investigated as VEGFR-2 inhibitors. nih.govbenthamscience.com By blocking the ATP-binding site in the catalytic domain of VEGFR-2, these analogues inhibit receptor autophosphorylation and downstream signaling, thereby preventing endothelial cell proliferation and migration. mdpi.comnih.gov The design of dual EGFR and VEGFR-2 inhibitors based on the quinazoline scaffold has also been a successful strategy, offering a synergistic antitumor effect. amazonaws.com The substitution with methoxy (B1213986) groups at positions 6 and 7 of the quinazoline core is a common feature among VEGFR-2 inhibitors, which can enhance the compound's activity. nih.gov

Induction of Apoptosis and Cell Cycle Modulation

Beyond kinase inhibition, this compound analogues have been shown to induce programmed cell death (apoptosis) and modulate the cell cycle in cancer cells. mdpi.comnih.gov

Induction of Apoptosis: Apoptosis is a key mechanism for eliminating cancerous cells. nih.gov Studies have demonstrated that various quinazolinone derivatives can trigger apoptosis through both intrinsic and extrinsic pathways. nih.govresearchgate.net This can involve the upregulation of pro-apoptotic proteins like Bax and caspases (e.g., caspase-3, -7, and -9) and the downregulation of anti-apoptotic proteins like Bcl-2. mdpi.comnih.gov For example, certain quinazolinone derivatives induce apoptosis in human leukemia MOLT-4 cells through a cytochrome c-mediated pathway. nih.gov Another study showed that specific quinazoline-sulfonamide hybrids mediated apoptosis in MCF-7 cells, which was confirmed by Annexin V-FITC/PI staining. nih.gov

Cell Cycle Modulation: Cancer is characterized by uncontrolled cell division, making cell cycle arrest a valuable therapeutic strategy. nih.gov Quinazoline analogues have been found to arrest the cell cycle at various phases, most commonly the G2/M or G1 phase. mdpi.comnih.gov For instance, a novel quinazoline-based analogue was found to induce G2/M cell cycle arrest in human A549 lung cancer cells. nih.gov This arrest is often linked to the modulation of key cell cycle regulatory proteins, such as Cdc25C, Cyclin B1/Cdk1, and p21. mdpi.comnih.gov In some cases, cell cycle arrest is a prelude to the induction of apoptosis. mdpi.comresearchgate.net

Antiangiogenic Effects

The antiangiogenic properties of this compound analogues are predominantly linked to their ability to inhibit VEGFR-2. mdpi.comnih.gov Angiogenesis is a pivotal process in the progression of solid tumors, supplying them with necessary oxygen and nutrients. nih.govnih.gov By inhibiting VEGFR-2, these compounds effectively block the signaling cascade initiated by VEGF, which is crucial for endothelial cell proliferation, migration, and differentiation. nih.gov

The antiangiogenic activity of these compounds has been demonstrated in various in vitro and in vivo models. For example, a series of 2,4-disubstituted quinazoline derivatives showed a good inhibitory effect against the adhesion and migration of human umbilical vein endothelial cells (HUVECs). nih.gov Furthermore, studies on benzo[g]quinazoline derivatives confirmed their antiangiogenesis activity, which was comparable to the standard drug sorafenib. mdpi.commdpi.com This inhibition of new blood vessel formation can effectively starve the tumor, limiting its growth and potential for metastasis.

Inhibition of Specific Enzymes (e.g., Cyclooxygenase, Topoisomerase I/II)

Analogues of this compound also exhibit inhibitory activity against other key enzymes involved in cancer pathology and inflammation.

Cyclooxygenase (COX): The anti-inflammatory properties of quinazoline derivatives suggest an interaction with enzymes like cyclooxygenase (COX). nih.gov COX enzymes are involved in the synthesis of prostaglandins, which are key mediators of inflammation and are also implicated in some cancers. The ability of these compounds to reduce inflammation is an important aspect of their potential therapeutic profile.

Topoisomerase I/II: DNA topoisomerases are essential enzymes that manage the topological state of DNA during replication and transcription. nih.gov They are validated targets for cancer chemotherapy. nih.gov Certain quinazoline derivatives have been identified as inhibitors of both topoisomerase I and II. nih.govnih.gov For example, benzoquinazoline derivatives with a dimethylaminoethyl group at the 6-position have shown dual inhibitory activities against both enzymes. nih.gov By inhibiting these enzymes, the compounds can introduce DNA strand breaks, ultimately leading to cell death.

Evaluation against Various Cancer Cell Lines

The cytotoxic and antiproliferative activities of this compound analogues have been evaluated against a wide panel of human cancer cell lines. This broad-spectrum evaluation helps in identifying the potential therapeutic applications for different types of cancer.

Compound/Analogue ClassMCF-7 (Breast) IC₅₀ (µM)A549 (Lung) IC₅₀ (µM)HT-29 (Colon) IC₅₀ (µM)HepG2 (Liver) IC₅₀ (µM)Other Cell Lines (IC₅₀ in µM)Reference
Benzo[g]quinazoline Derivatives8.8 ± 0.5 - 10.9 ± 0.9Not ReportedNot Reported26.0 ± 2.5 - 40.4 ± 4.1- mdpi.com
Quinazoline-Thiazole HybridsNot ReportedNot ReportedNot Reported1.83 - 4.24- nih.gov
Quinazolinone Schiff Base DerivativesCytotoxicNot ReportedNot ReportedNot ReportedMDA-MB-231 (Cytotoxic) nih.gov
2,4-Disubstituted QuinazolinesNot ReportedNot ReportedNot Reported10.9 ± 0.2 (SMMC-7721)CNE-2 (9.3 ± 0.2), PC-3 (9.8 ± 0.3) nih.gov
Quinazoline-Sulfonamides (4d, 4f)2.5 and 5.0ActiveNot ReportedActiveLoVo (Active) nih.gov
Quinazolin-4(3H)-Ones (5d, 5h, 5p)4.81 (5d), 7.99 (5p)Not ReportedNot Reported2.39 (5d), 6.74 (5h), 9.72 (5p)HCT116 (6.09 for 5d, 5.89 for 5h, 8.32 for 5p) dovepress.com

Anti-inflammatory and Analgesic Properties

In addition to their anticancer activities, analogues of this compound possess significant anti-inflammatory and analgesic properties. nih.govnih.govmdpi.com The quinazoline scaffold is recognized for its role in developing compounds with these therapeutic effects. encyclopedia.pubresearchgate.net

Research into new 2,4-diamino substituted 5,6-dihydrobenzo[h]quinazolines has shown that these compounds can exhibit anti-inflammatory activity comparable to the reference drug indomethacin. nih.gov The mechanism of this anti-inflammatory action is often attributed to the inhibition of inflammatory mediators, potentially including the inhibition of cyclooxygenase (COX) enzymes. nih.gov Furthermore, various quinazolinone derivatives have been synthesized and screened for both anti-inflammatory and analgesic activities, with many showing promising results. nih.gov This dual activity makes these compounds interesting candidates for the management of pain associated with inflammatory conditions.

Modulation of Inflammatory Mediators (e.g., TNF-α, NF-κB)

Analogues of this compound have been investigated for their anti-inflammatory properties, particularly their ability to modulate key inflammatory signaling pathways. Research has focused on the nuclear factor kappa B (NF-κB) pathway, which is crucial in regulating the immune response and inflammation. nih.gov Certain fluorine-substituted 5,6-dihydrobenzo[h]quinazolin-2-amine derivatives have demonstrated significant anti-inflammatory activity by inhibiting this pathway. nih.gov

One promising compound, identified as 8c in a study, effectively reduced the phosphorylation of IκBα and p65, which are key components of the NF-κB signaling cascade. nih.gov The phosphorylation of these proteins is a critical step that leads to the activation of NF-κB and the subsequent transcription of pro-inflammatory genes. By inhibiting this process, these quinazoline derivatives can effectively suppress the inflammatory response, highlighting their potential as a foundation for new anti-inflammatory therapies. nih.gov The development of NF-κB inhibitors with low toxicity is considered a promising strategy for treating inflammatory diseases. nih.gov

Inhibition of Cyclooxygenase (COX) Enzymes

The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are primary targets for nonsteroidal anti-inflammatory drugs (NSAIDs) due to their central role in the inflammation process. nih.gov Quinazoline derivatives have emerged as a significant scaffold in the development of novel COX inhibitors. nih.govnih.gov While some quinazolinones have been identified as selective COX-2 inhibitors, the broader potential of other quinazoline structures to inhibit these enzymes remains an active area of research. nih.govnih.gov

Studies have synthesized and evaluated various quinazoline derivatives for their inhibitory activity against COX-1 and COX-2 isoenzymes. In one study, a series of eleven quinazoline derivatives showed good to excellent inhibitory activity against COX-1, with IC50 values ranging from 0.064 to 3.14 μM. nih.gov Notably, seven of these compounds were highly selective, showing no inhibition of COX-2 even at concentrations of 50 μM. nih.gov Other research has focused on designing quinazolinones that selectively target COX-2 to minimize the gastrointestinal side effects associated with COX-1 inhibition. nih.govrajpub.com For instance, a series of 1,2,3,4,7,8-octahydroquinazolin-5(6H)-ones exhibited potent and selective COX-2 inhibition, with IC50 values comparable to the reference drug celecoxib. rajpub.com

Table 1: COX-1 and COX-2 Inhibitory Activities of Selected Quinazoline Analogues

Compound/DrugCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) for COX-2
Quinazolinone 6 1.350.226.16
Quinazolinone 7 2.560.328.00
Quinazolinone 12 3.250.2314.18
Quinazolinone 13 1.980.287.12
Celecoxib 14.80.05296
Diclofenac 3.880.84.87

Data sourced from in vitro cyclooxygenase inhibition assays. rajpub.com

Antioxidant Potential

Quinazoline and quinazolinone derivatives have demonstrated notable antioxidant properties, which are often linked to their chemical structure, including the presence and position of electron-donating groups. mdpi.com These compounds can act as reducing agents or hydrogen donors, allowing them to scavenge free radicals and counteract oxidative stress, which is implicated in numerous diseases. mdpi.com The antioxidant effectiveness is influenced by substituents on the phenyl rings attached to the quinazolinone core. mdpi.com For example, compounds bearing multiple hydroxyl groups are generally effective radical scavengers. mdpi.com

Radical Scavenging Mechanisms (e.g., DPPH)

The antioxidant capacity of quinazoline analogues is frequently evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. mdpi.comsapub.orgnih.gov This method measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. Several studies have reported the significant DPPH scavenging activity of various quinazolinone derivatives.

For instance, a series of quinazolinone–vanillin derivatives showed excellent scavenging capacity against DPPH. sapub.org In one study, a compound featuring three electron-donating groups exhibited the highest DPPH scavenging activity, with 61.5% inhibition at a concentration of 1 mg/mL. Another series of 2,3-disubstituted quinazolinones also displayed very good DPPH-radical-scavenging effects, with some derivatives achieving 66–70% scavenging activity. mdpi.com The ability of these compounds to quench DPPH free radicals is attributed to their capacity for hydrogen donation, which is enhanced by specific structural features. mdpi.com

Table 2: DPPH Radical Scavenging Activity of Selected Quinazolinone Derivatives

Compound% Inhibition (at 1 mg/mL)
Compound 5 (diacetyl derivative) 61.526 ± 2.968
Compound 6 59.657 ± 1.945
Compounds Q5, Q6, Q7 66–70%
Compounds Q3, Q4, Q8 30–35%

Data represents the percentage of DPPH radical inhibition. mdpi.com

Antimicrobial Efficacy

The quinazoline scaffold is a well-established pharmacophore known for a wide spectrum of pharmacological activities, including potent antimicrobial effects. nih.govrphsonline.comresearchgate.netmdpi.com Derivatives of quinazolinone have been synthesized and evaluated for their activity against a range of pathogenic microorganisms, including bacteria and fungi. nih.govrphsonline.com The antimicrobial properties are often influenced by the nature of substitutions at various positions of the quinazoline ring system. eco-vector.com

Antibacterial Activity (e.g., against Pseudomonas aeruginosa, Staphylococcus aureus)

Numerous studies have confirmed the antibacterial efficacy of quinazoline analogues against both Gram-positive and Gram-negative bacteria. nih.gov Compounds have shown significant activity against clinically relevant pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa. eco-vector.comnih.gov

In one study, a series of 2-thioxobenzo[g]quinazolin-4(3H)-one derivatives demonstrated strong activity against both bacterial types. nih.gov Similarly, newly synthesized quinazolin-4-ones were screened against S. aureus and P. aeruginosa, with several compounds identified as broad-spectrum antimicrobial agents. nih.gov Certain derivatives also showed the ability to inhibit biofilm formation in P. aeruginosa at concentrations below those that inhibit bacterial growth, suggesting a potential role as anti-virulence agents. nih.gov Another study highlighted that a novel 5,6-dihydrotetrazolo[1,5-c]quinazoline derivative demonstrated notable antibacterial activity against S. aureus and P. aeruginosa. rphsonline.com

Antifungal Activity (e.g., against Candida albicans)

In addition to their antibacterial properties, quinazoline derivatives have been explored for their effectiveness against fungal pathogens, particularly the opportunistic yeast Candida albicans. nih.gov The rise of invasive fungal infections has spurred the search for novel antifungal agents, and quinazolines have emerged as a promising chemical class. nih.gov

Several synthesized series of quinazoline derivatives have been tested against C. albicans. rphsonline.comnih.govresearchgate.net A study focusing on benzo[g]quinazolines found that some compounds exhibited high antifungal activity, with inhibition zones comparable to the standard drug fluconazole. nih.gov The activity was linked to the presence of a thioxo group in the parent compounds. nih.gov Docking studies suggested that these molecules may act by binding to the active site of sterol 14α-demethylase (CYP51), a key enzyme in fungal cell membrane biosynthesis. nih.gov Other research on hydrazine-based compounds and 5,6-dihydrotetrazolo[1,5-c]quinazoline derivatives also reported antifungal efficacy against various Candida species, including C. albicans. logos-science.commdpi.com

Table 3: Antifungal Activity of Benzo[g]quinazolines against C. albicans

CompoundInhibition Zone (mm)
Compound 1 20
Compound 2 22
Compound 3 15
Compound 4 18
Compound 5 17
Compound 6 16
Fluconazole (Reference) 26

Data obtained from the cup-plate diffusion method. nih.gov

Inhibition of Bacterial Virulence Factors (e.g., Streptokinase expression)

Analogues of this compound have been investigated as potential inhibitors of bacterial virulence, a strategy that aims to disarm pathogens without killing them, thereby reducing the pressure for antibiotic resistance. One key area of this research has been the inhibition of streptokinase expression in Group A Streptococcus (GAS). Streptokinase is a critical virulence factor that allows the bacteria to dissolve blood clots, facilitating its spread throughout the host.

Research into a series of 5,6-dihydrobenzo[h]quinazolin-4(3H)-one analogs identified compounds that could inhibit the expression of streptokinase. nih.gov The initial lead compound, CCG-2979, was identified as an inhibitor, and subsequent structural modifications led to the development of more potent analogs. nih.gov For example, the probe ML134 (4-methoxy-2-(4-propoxyphenyl)quinazoline) was found to selectively inhibit streptokinase (SK) expression with an IC50 of 4.2 μM in a GAS strain, without affecting the bacteria's growth. nih.gov This targeted approach against virulence factors represents a promising alternative to traditional antibiotics for treating infections. nih.govnih.gov

Table 1: Inhibition of Streptokinase Expression by Quinazoline Analogues
CompoundActivityIC50 ValueReference
ML134 (4-methoxy-2-(4-propoxyphenyl)quinazoline)Selective inhibition of streptokinase expression4.2 μM nih.gov
CCG-2979Inhibition of streptokinase expressionNot specified nih.gov

Anti-biofilm Formation

Biofilms are structured communities of bacteria encased in a self-produced matrix, which protects them from antibiotics and the host immune system. The ability to inhibit biofilm formation is a key strategy in combating persistent and chronic bacterial infections. Certain 5,6-dihydrobenzo[h]quinazolin-4(3H)-one analogues have demonstrated efficacy against biofilm formation, particularly in Staphylococcus aureus. nih.gov

In a study aimed at optimizing the streptokinase-inhibiting scaffold, two compounds, 12c (CCG-203592) and 12k (CCG-205363), were found to be effective against biofilm formation. nih.gov This dual activity suggests that these compounds could have a broader spectrum of anti-virulence action. nih.gov Other related quinazolinone derivatives have also shown significant anti-biofilm properties. For instance, certain 4(3H)-quinazolinonyl aminopyrimidine derivatives effectively inhibited biofilm formation in methicillin-resistant Staphylococcus aureus (MRSA) with IC50 values between 20.7 and 22.4 μM. nih.gov Similarly, other studies have reported quinazolin-4(3H)-one derivatives inhibiting biofilm formation in Pseudomonas aeruginosa at sub-minimum inhibitory concentrations (sub-MICs), with IC50 values as low as 3.55 and 6.86 µM. nih.gov This activity is often linked to the disruption of quorum sensing, a bacterial communication system that regulates virulence and biofilm development. nih.govnih.gov

Table 2: Anti-biofilm Activity of Quinazolinone Analogues
Compound ClassTarget OrganismIC50 ValueReference
5,6-dihydrobenzo[h]quinazolin-4(3H)-ones (CCG-203592, CCG-205363)Staphylococcus aureusNot specified nih.gov
4(3H)-quinazolinonyl aminopyrimidine derivativesMRSA~20 μM nih.gov
2-(pyrrolidin-1-ylmethyl)-3-[(3,4,5-trimethoxybenzylidene)amino]quinazolin-4(3H)-onePseudomonas aeruginosa3.55 µM nih.govresearchgate.net
3-[(4-nitrobenzylidene) amino]-2-(pyrrolidin-1-ylmethyl)quinazolin-4(3H)-onePseudomonas aeruginosa6.86 µM nih.govresearchgate.net

Antitubercular Activity (against Mycobacterium tuberculosis H37Rv)

Tuberculosis remains a major global health threat, and the emergence of drug-resistant strains necessitates the development of new therapeutic agents. Quinazoline and quinazolinone scaffolds have been a fertile ground for the discovery of novel antitubercular agents. Numerous studies have synthesized and evaluated various derivatives for their activity against Mycobacterium tuberculosis, particularly the standard H37Rv strain. nih.govijprajournal.comdovepress.comresearchgate.net

A series of 2,3-dihydroquinazolin-4(1H)-one derivatives were screened, with compounds 3l and 3m showing the most potent activity against the H37Rv strain, with a minimum inhibitory concentration (MIC) of 2 µg/mL. nih.gov Another compound from the same study, 3k, which features an imidazole ring, also showed significant activity with an MIC of 4 µg/mL against the H37Rv strain and 16 µg/mL against multidrug-resistant (MDR) strains. nih.gov Other research has identified 4-(S-Butylthio)quinazoline as being more active than the frontline drug isoniazid against some atypical mycobacterial strains. nih.gov The mechanism of action for some of these derivatives is thought to involve the inhibition of essential enzymes in the mycobacterium, such as the enoyl-acyl carrier protein reductase (InhA). dovepress.com

Table 3: Antitubercular Activity of Quinazoline Analogues against M. tuberculosis H37Rv
Compound/Derivative ClassMIC (µg/mL)Reference
2,3-dihydroquinazolin-4(1H)-one derivatives (3l, 3m)2 nih.gov
2,3-dihydroquinazolin-4(1H)-one derivative (3k)4 nih.gov
2-methyl/phenyl substituted quinazolinones (5a-e, 8a-c)6.25 - 100 dovepress.com

Antileishmanial and Antiprotozoal Activities

Leishmaniasis and other protozoal diseases affect millions of people worldwide, and current treatments suffer from issues of toxicity and resistance. The quinazoline scaffold has been explored for its potential in developing new antiprotozoal agents. A study focusing on quinazoline-2,4,6-triamine derivatives identified several compounds with potent activity against Leishmania mexicana and Trypanosoma cruzi. nih.gov

Against L. mexicana promastigotes, compounds 5, 6, 8, and 9 from the series exhibited higher activity than the reference drug glucantime. nih.gov Against T. cruzi, compounds 5, 6, and 8 were the most effective, showing a better activity profile than the reference drugs nifurtimox and benznidazole. nih.gov Another study on N2,N4-disubstituted quinazoline-2,4-diamines identified compounds with submicromolar EC50 values against Leishmania donovani. nih.gov For example, N4-Furfuryl-N2-isopropyl-substituted quinazoline (compound 2) had an EC50 of 2.5 μM against L. donovani. nih.gov These compounds are thought to exert their effect by inhibiting key enzymes in the parasites, such as dihydrofolate reductase (DHFR) and pteridine reductase (PTR). nih.gov

Table 4: Antiprotozoal Activity of Quinazoline Analogues
Compound ClassTarget OrganismActivity MetricValueReference
Quinazoline-2,4,6-triamine derivatives (5, 6, 8, 9)Leishmania mexicanaActivityHigher than glucantime nih.gov
Quinazoline-2,4,6-triamine derivatives (5, 6, 8)Trypanosoma cruziActivityBetter than nifurtimox nih.gov
N4-Furfuryl-N2-isopropyl-substituted quinazoline (2)Leishmania donovaniEC502.5 μM nih.gov
N4-Furfuryl-N2-isopropyl-substituted quinazoline (2)Leishmania amazonensisEC503.7 μM nih.gov

Other Preclinical Activities (e.g., Antiplatelet)

Beyond their antimicrobial and antiparasitic properties, derivatives of the 5,6-dihydrobenzo[h]quinazoline (B11911934) scaffold have been evaluated for other pharmacological activities, notably antiplatelet effects. Platelet aggregation is a critical process in thrombosis, and inhibitors of this process are valuable for the prevention and treatment of cardiovascular diseases.

In a study that built upon previous work with 2-amino-5,6-dihydrobenzo[h]quinazolines, researchers designed and synthesized a new series of 2,4-diamino substituted 5,6-dihydrobenzo[h]quinazolines. nih.gov The introduction of amino groups at both the 2 and 4 positions of the benzoquinazoline structure resulted in compounds with potent aspirin-like antiplatelet activity. nih.gov In addition to this antiplatelet effect, some of these compounds also exhibited significant anti-inflammatory activity, in some cases comparable to the standard drug indomethacin. nih.gov This combination of activities makes these compounds interesting candidates for further development as therapies for conditions involving both inflammation and thrombosis.

Structure Activity Relationship Sar of 2 Methoxy 5,6 Dihydrobenzo H Quinazoline Derivatives

Impact of Substituents at the Quinazoline (B50416) Ring (e.g., position 2, 4)

Substitutions on the quinazoline core are a cornerstone of modulating biological activity. The nature, size, and electronic properties of these substituents directly influence the molecule's interaction with target proteins.

The parent compound features a methoxy (B1213986) group (-OCH3) at the C2 position. In related heterocyclic systems, the presence of small, electron-donating groups like methoxy or methyl at this position has been linked to enhanced biological activity. nih.govresearchgate.net For instance, studies on quinazolinone derivatives have shown that methoxy-substituted compounds exhibit greater antibacterial activity compared to those with other electron-donating or withdrawing groups. nih.gov This suggests that the 2-methoxy group in the 5,6-dihydrobenzo[h]quinazoline (B11911934) scaffold plays a critical role in its potency, likely by influencing the electron density of the ring system and its hydrogen-bonding capacity.

In a series of novel 5,6-dihydrobenzo[h]quinazoline derivatives developed as succinate (B1194679) dehydrogenase (SDH) inhibitors, modifications at what would be the C4 position have proven pivotal. nih.gov While the 2-methoxy group was kept constant, a thio-linked azole moiety was introduced at C4. The nature of this azole ring significantly impacted antifungal potency against Rhizoctonia solani. For example, derivatives containing a 1,2,4-triazole ring demonstrated particularly high efficacy. The most potent compounds in this series, such as 8e , 8q , and 8r , feature this C4-thio-azole substitution pattern, underscoring the importance of this position for potent target engagement. nih.gov

The following table summarizes the antifungal activity of selected C4-substituted 5,6-dihydrobenzo[h]quinazoline derivatives, highlighting the impact of the substituent at this position. nih.gov

CompoundR Group (at C4 via thio-linker)Inhibition Rate (%) @ 30 µg/mLEC50 (µg/mL) vs. R. solani
8e 1,2,4-triazole1000.185
8q 5-(trifluoromethyl)-1,2,4-triazole1000.298
8r 5-cyclopropyl-1,2,4-triazole1000.323
5g 5-methyl-1,3,4-oxadiazole>90Not specified
8i 5-methyl-1,2,4-triazole>90Not specified

Influence of Fused Ring Systems and Heteroatoms

The benzo[h]quinazoline scaffold is a tetracyclic system, where a benzene (B151609) ring is fused to the 'h' face of a quinazoline moiety. This extended, largely planar aromatic system enhances the potential for π-π stacking interactions with aromatic amino acid residues in a target's binding site. The fusion of additional rings is a recognized strategy in medicinal chemistry to increase molecular rigidity and planarity, which can lead to improved binding affinity. mdpi.com Research on related benzo[g]quinazolines has demonstrated their potential as effective antifungal and antiviral agents, validating the utility of this extended ring system. mdpi.comnih.gov

Stereochemical Considerations and Conformational Effects on Activity

The defining feature of the 2-Methoxy-5,6-dihydrobenzo[h]quinazoline scaffold is the partial saturation of one of the fused rings. The presence of the 5,6-dihydro bond disrupts the planarity of the fully aromatic benzo[h]quinazoline system, introducing significant conformational flexibility. This non-aromatic six-membered ring can adopt various conformations, such as a chair, boat, or twist-boat.

This flexibility can be advantageous for biological activity. It allows the molecule to adapt its three-dimensional shape to fit more precisely into a complex protein binding pocket, an effect known as induced fit. A rigid, planar molecule may lack the ability to achieve this optimal orientation. The stereochemistry of related heterocyclic systems, such as quinazolines and benzodiazepines, has been shown to be crucial for their biological function. nih.gov The specific conformation adopted by the dihydro ring can position the key substituents at the C2 and C4 positions in a spatially optimal arrangement for interacting with target residues. It is plausible that the high potency of derivatives like 8e , 8q , and 8r is due in part to a preferred conformation of the dihydro ring that maximizes binding affinity with the succinate dehydrogenase enzyme. nih.gov

Correlation between Electronic Properties and Biological Potency

The electronic nature of the this compound system and its derivatives is a primary driver of biological potency. The distribution of electron density across the scaffold affects its ability to participate in non-covalent interactions like hydrogen bonds, halogen bonds, and electrostatic interactions within a target binding site.

The methoxy group at the C2 position is a key electronic modulator. As an electron-donating group, it increases the electron density of the quinazoline ring system. Studies on various quinazoline and quinazolinone derivatives have repeatedly shown that electron-donating substituents, particularly methoxy groups, can enhance biological activities ranging from antimicrobial to anticancer effects. nih.govresearchgate.net This increased electron density can strengthen interactions with electron-deficient regions of a protein target. The electronic properties of the quinazoline core are known to be influenced by its substituents, with the highest occupied molecular orbital (HOMO) energy being dependent on the donating characteristics of the attached groups. beilstein-journals.org

Furthermore, the electronic properties of substituents at other positions are also critical. In the SDH inhibitor series, the introduction of an electron-withdrawing trifluoromethyl group on the C4-linked triazole ring (compound 8q ) maintained high potency, comparable to derivatives with electron-donating (methyl, 8i ) or neutral (cyclopropyl, 8r ) groups. nih.gov This indicates a complex interplay between the electronic properties of the core, influenced by the 2-methoxy group, and the substituents at the C4 position, allowing for a range of electronic features to be tolerated while maintaining potent biological activity.

Ligand Efficiency and Binding Affinity Optimizations

In drug discovery, optimizing binding affinity is a central goal. A key metric used to guide this process is Ligand Efficiency (LE), which relates the binding energy of a compound to its size (typically measured by the number of non-hydrogen atoms). It provides a measure of the average binding contribution per atom, allowing for the comparison of molecules of different sizes and favoring compounds that achieve high affinity with a lower molecular weight.

The optimization of this compound derivatives can be viewed through the lens of LE. The development of highly potent SDH inhibitors from this scaffold demonstrates successful affinity optimization. nih.gov By starting with the core 5,6-dihydrobenzo[h]quinazoline structure and exploring different substituents at the C4 position, researchers were able to dramatically improve binding affinity.

The table below shows the IC50 values for SDH inhibition for the most potent compounds in the series. nih.gov A lower IC50 value indicates higher binding affinity.

CompoundR Group (at C4 via thio-linker)SDH Inhibition IC50 (µg/mL)
8e 1,2,4-triazole0.218
8q 5-(trifluoromethyl)-1,2,4-triazole0.304
8r 5-cyclopropyl-1,2,4-triazole0.382
Fluquinconazole (Control)-0.531

The lead compounds 8e , 8q , and 8r all exhibit significantly better IC50 values than the established antifungal agent fluquinconazole, indicating a very high binding affinity for the SDH enzyme. nih.gov This successful optimization highlights how systematic modification based on SAR principles—in this case, exploring different azole heterocycles at the C4 position—can lead to compounds with superior potency and, likely, high ligand efficiency.

Q & A

What synthetic routes are effective for introducing methoxy and thiophene substituents into 5,6-dihydrobenzo[h]quinazoline derivatives?

Basic Research Question
The synthesis of 2-Methoxy-5,6-dihydrobenzo[h]quinazoline derivatives often involves nucleophilic substitution or condensation reactions. For example, methyl iodide can be used to introduce methylsulfanyl groups at the 2-position, while thiophene substituents are incorporated via esterification or hydrazine hydrate treatment . Microwave-assisted synthesis has shown higher efficiency compared to conventional heating, reducing reaction times from hours to minutes while maintaining yields above 80% . Key steps include cyclization confirmed by ¹³C NMR (e.g., C-7 peak at 65.5 ppm) and purification via column chromatography.

How can X-ray crystallography and NMR spectroscopy resolve structural ambiguities in dihydrobenzo[h]quinazoline derivatives?

Basic Research Question
X-ray crystallography is critical for confirming molecular geometry and hydrogen-bonding patterns. For example, monoclinic crystal systems (space group P21/n) stabilized by N1–H1A…N3 hydrogen bonds have been reported for 6-heptyl derivatives . NMR (¹H and ¹³C) identifies substituent positions: methoxy groups typically appear as singlets at ~3.8 ppm (¹H) and ~55 ppm (¹³C), while aromatic protons show splitting patterns dependent on substitution .

What methodological considerations are essential for evaluating the antioxidant and antimicrobial activities of this compound derivatives?

Advanced Research Question
Antioxidant activity is assessed via DPPH· and ABTS·⁺ assays, with statistical validation using paired T-tests (P < 0.05) . Antimicrobial screening requires standardized protocols (e.g., CLSI guidelines) against Gram-positive (S. aureus), Gram-negative (E. coli), and fungal strains (C. albicans). Bioactivity correlations with substituents (e.g., electron-withdrawing groups enhancing antimicrobial potency) should be analyzed using multivariate regression .

How do microwave-assisted and conventional synthesis methods compare in optimizing yields and reaction kinetics for quinazoline derivatives?

Advanced Research Question
Microwave synthesis reduces reaction times (e.g., from 6 hours to 20 minutes) and improves yields by 10–15% due to uniform heating and reduced side reactions. For example, 6-heptyl-5,6-dihydrobenzoimidazoquinazoline synthesis achieved 85% yield under microwave conditions vs. 70% conventionally . Kinetic studies using HPLC or GC-MS can quantify intermediate formation rates, supporting greener synthetic routes .

How do amino and methoxy substituents at positions 2 and 4 influence the biological activity of dihydrobenzo[h]quinazoline derivatives?

Advanced Research Question
Amino groups at position 2 enhance antiplatelet activity by interacting with platelet ADP receptors, while methoxy groups at position 4 improve metabolic stability . For example, 2,4-diamino derivatives showed IC₅₀ values of 1.2 µM in platelet aggregation assays, compared to 8.5 µM for methoxy analogs . Computational docking (e.g., AutoDock Vina) can predict binding affinities to targets like COX-2 or HIV reverse transcriptase .

How can researchers address discrepancies in reported bioactivity data for quinazoline derivatives across studies?

Advanced Research Question
Discrepancies often arise from variations in assay conditions (e.g., DPPH· concentration, microbial strains). Meta-analysis using standardized metrics (e.g., IC₅₀ normalization) and replication under controlled conditions are essential. For instance, antioxidant EC₅₀ values for 6-heptyl derivatives ranged from 12–18 µg/mL across labs due to solvent polarity differences . Reporting detailed experimental parameters (pH, temperature) in publications is critical for comparability.

What eco-friendly strategies are available for synthesizing dihydrobenzo[h]quinazoline derivatives?

Advanced Research Question
Ionic liquids (e.g., [BMIM]BF₄) as solvents reduce toxicity and improve yields by 20–30% compared to DMF or DMSO . Catalyst-free cyclization using K₂S₂O₈ under mild conditions (70°C, 4 hours) minimizes waste . Life-cycle assessment (LCA) tools can quantify environmental impact reductions, such as 40% lower carbon footprint for microwave vs. conventional methods .

How do fluorophenyl or trifluoromethyl substituents affect the photophysical properties of dihydrobenzo[h]quinazoline derivatives?

Advanced Research Question
Fluorophenyl groups enhance fluorescence quantum yields (e.g., 26% for 6-(2-fluorophenyl) derivatives) by reducing non-radiative decay . Trifluoromethyl groups increase lipophilicity (log P +1.2), improving membrane permeability in cellular imaging. Time-resolved fluorescence spectroscopy can measure excited-state lifetimes (τ ~2.5 ns) to optimize imaging probe design .

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